molecular formula C15H17BrN4O B2593767 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2-bromophenyl)propan-1-one CAS No. 1795297-50-5

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2-bromophenyl)propan-1-one

Cat. No.: B2593767
CAS No.: 1795297-50-5
M. Wt: 349.232
InChI Key: QINKIWIQHMKOIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidine ring substituted at the 3-position with a 1H-1,2,3-triazole moiety and a propan-1-one group linked to a 2-bromophenyl aromatic ring. The triazole-pyrrolidine core is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective 1,4-disubstituted triazole formation . The bromophenyl group enhances lipophilicity and may influence binding interactions in biological systems.

Properties

IUPAC Name

3-(2-bromophenyl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN4O/c16-14-4-2-1-3-12(14)5-6-15(21)19-9-7-13(11-19)20-10-8-17-18-20/h1-4,8,10,13H,5-7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINKIWIQHMKOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2-bromophenyl)propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Formation of the Pyrrolidine Ring: This can be synthesized via a reductive amination reaction.

    Coupling of the Bromophenyl Group: This step might involve a Suzuki coupling reaction or a similar cross-coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2-bromophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2-bromophenyl)propan-1-one show efficacy against multidrug-resistant bacteria. The triazole ring plays a crucial role in disrupting cell wall synthesis in bacteria, making it a valuable scaffold for developing new antibiotics .

Anticancer Potential

Triazoles are also recognized for their anticancer properties. In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves the inhibition of specific kinases involved in cancer cell signaling pathways .

The biological activity of this compound has been characterized using various assays:

Assay Type Result Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityIC50 values indicate significant cytotoxic effects on cancer cell lines
Apoptosis InductionEnhanced apoptosis in treated cells compared to control

Case Study 1: Antimicrobial Efficacy

In a study published by MDPI, researchers synthesized various triazole derivatives and evaluated their antimicrobial activities. The results indicated that the compound exhibited notable activity against common pathogens like Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of triazole compounds. The study found that the tested derivative significantly reduced cell viability in human cancer cell lines (e.g., HeLa and MCF7) and induced apoptosis through caspase activation pathways. These findings support the hypothesis that triazole-containing compounds can be developed into effective anticancer agents .

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2-bromophenyl)propan-1-one would depend on its specific biological target. Generally, compounds with triazole and pyrrolidine rings can interact with enzymes or receptors, modulating their activity. The bromophenyl group might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Triazole-Morpholine Derivatives

Compounds such as 1-Morpholino-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-one (2aca) () replace pyrrolidine with morpholine, increasing polarity due to morpholine’s oxygen atom. This substitution improves aqueous solubility but may reduce membrane permeability compared to the pyrrolidine analog .

Simplified Pyrrolidine Derivatives
Benzotriazole Analogs

3-(1H-Benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one () substitutes 1,2,3-triazole with benzotriazole, which offers enhanced aromatic stacking but may introduce steric hindrance. The methoxyphenyl group further alters electronic properties compared to bromophenyl .

Substituent Effects

Aromatic Ring Modifications
  • Heteroaromatic Substitutions : MYF-03-69 () incorporates a pyridinyl group and trifluoromethyl benzyl substituent, enhancing electron-withdrawing effects and metabolic stability but complicating synthesis (52% yield) .
Triazole Functionalization
  • Morpholine vs. Pyrrolidine : Morpholine derivatives (e.g., 2aca ) exhibit higher polarity (logP ~1.5) than pyrrolidine analogs (logP ~2.2), impacting pharmacokinetics .
  • Benzotriazole vs.

Research Implications

  • Therapeutic Potential: MYF-03-69’s activity against YAP-TEAD signaling highlights the importance of triazole-pyrrolidine scaffolds in disrupting protein-protein interactions .

Biological Activity

The compound 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(2-bromophenyl)propan-1-one is a triazole-containing derivative that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The compound features a triazole ring, a pyrrolidine moiety, and a bromophenyl group, which contribute to its unique biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . In vitro studies demonstrated minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against these pathogens . The specific MIC for our compound is yet to be established but can be anticipated based on structural similarities with known active compounds.

Anticancer Activity

Triazole derivatives are also being explored for their anticancer potential. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been noted in studies focusing on the deubiquitinase complex USP1/UAF1, which is crucial for tumor growth . This suggests that our compound may serve as a lead for developing new anticancer agents.

The biological activity of triazole compounds often involves the inhibition of enzyme pathways critical for microbial survival or cancer cell growth. The triazole ring can interact with heme-containing enzymes, disrupting their function and leading to cell death. Additionally, the pyrrolidine structure may enhance lipophilicity and cellular uptake, facilitating better bioavailability .

Case Studies

  • Antibacterial Activity : A study evaluated various triazole derivatives against Mycobacterium tuberculosis , revealing promising results with MIC values lower than those of traditional antibiotics like isoniazid . Although specific data for our compound is not available, its structural analogs indicate a similar potential.
  • Anticancer Studies : In a high-throughput screening for Pks13 inhibitors related to tuberculosis treatment, several derivatives showed significant inhibitory effects . This highlights the importance of structural modifications in enhancing biological activity.

Comparative Analysis

CompoundActivity TypeMIC/IC50Reference
Triazole Derivative AAntibacterial3.12 µg/mL
Triazole Derivative BAnticancer (USP1/UAF1)IC50 TBD
This compoundTBDTBDCurrent Study

Q & A

Q. What synthetic strategies are optimal for constructing the 1,2,3-triazole-pyrrolidine core in this compound?

The 1,3-dipolar cycloaddition (CuAAC reaction) between terminal alkynes and azides is the most reliable method. Key parameters include using Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate), polar solvents (DMSO/H₂O), and room temperature for regioselective 1,4-triazole formation . Microwave-assisted synthesis can enhance reaction efficiency and yield. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the triazole-pyrrolidine intermediate.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms regioselectivity of the triazole ring and pyrrolidine substitution. The 2-bromophenyl group shows distinct aromatic splitting (δ 7.2–7.8 ppm) and deshielded carbonyl signals (δ ~190 ppm).
  • XRD : Single-crystal X-ray diffraction (using SHELXL ) resolves stereochemistry and validates the triazole-pyrrolidine linkage.
  • HRMS : High-resolution mass spectrometry (ESI+) confirms molecular ion peaks with isotopic patterns matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

Q. How can reaction yields be improved during the coupling of the 2-bromophenyl propanone moiety?

Optimize stoichiometry (1:1.2 molar ratio of triazole-pyrrolidine to 2-bromophenyl propanone) and employ coupling agents like EDC/HOBt in anhydrous DMF. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Recrystallization from ethanol/water mixtures enhances purity (>95%) .

Advanced Research Questions

Q. How do DFT calculations explain the compound’s electronic structure and nonlinear optical (NLO) properties?

Density functional theory (B3LYP/6-311++G(d,p)) reveals intramolecular charge transfer between the electron-deficient 2-bromophenyl group and the triazole-pyrrolidine donor. Frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) and hyperpolarizability (β ~1.5 × 10⁻³⁰ esu) suggest moderate NLO activity. Compare with experimental UV-Vis (λmax ~280 nm) and Kurtz-Perry powder SHG measurements for validation .

Q. What crystallographic challenges arise during refinement of this compound’s structure?

High thermal motion in the pyrrolidine ring and twinning (e.g., pseudo-merohedral twinning) require advanced SHELXL features:

  • TWIN/BASF commands for twin law refinement.
  • ISOR restraints to manage anisotropic displacement parameters.
  • SUMP to resolve disorder in the triazole moiety .

Q. How can discrepancies between experimental and computational spectroscopic data be resolved?

Discrepancies in IR carbonyl stretches (Δν ~20 cm⁻¹) or NMR shifts may arise from solvent effects (implicit vs. explicit solvation models) or conformational flexibility. Perform MD simulations (e.g., Gaussian MD) to sample low-energy conformers and recalculate spectra using IEFPCM solvent models .

Q. What mechanistic insights govern its potential as a kinase inhibitor (e.g., VEGFR-2 or PD-L1)?

Molecular docking (AutoDock Vina) predicts binding to VEGFR-2’s ATP pocket via triazole-mediated H-bonds (ΔG ~−9.2 kcal/mol). Validate via:

  • Kinase inhibition assays (IC₅₀ determination using ADP-Glo™).
  • Cellular models (HUVEC tube formation assays) to assess anti-angiogenic effects. Compare with reference inhibitors (e.g., sorafenib) .

Data Analysis and Experimental Design

Q. How to design a study analyzing structure-activity relationships (SAR) for bromophenyl derivatives?

  • Variants : Synthesize analogs with substituents (e.g., Cl, CF₃) at the phenyl para position.
  • Assays : Test against cancer cell lines (IC₅₀) and kinase panels (KinomeScan).
  • QSAR modeling : Use CoMFA/CoMSIA to correlate electronic (Hammett σ) and steric (molar refractivity) parameters with activity .

Q. What controls are critical in assessing synthetic byproducts or degradation products?

  • HPLC-PDA/MS : Monitor for des-bromo analogs or triazole ring-opening products.
  • Stability studies : Expose the compound to accelerated conditions (40°C/75% RH) for 28 days and analyze degradation pathways .

Q. How to validate the compound’s role in modulating multidrug resistance (MDR) transporters?

Use Caco-2 monolayer assays to measure efflux ratios (P-gp inhibition). Combine with qPCR to assess transporter expression (e.g., ABCB1) and confocal microscopy for intracellular accumulation studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.